Technical Deep Dive: (2S)-4,6-Dioxopiperidine-2-Carboxylic Acid
Technical Deep Dive: (2S)-4,6-Dioxopiperidine-2-Carboxylic Acid
The following technical guide details the structural, synthetic, and pharmacological profile of (2S)-4,6-dioxopiperidine-2-carboxylic acid .
This analysis treats the compound as a distinct chemical entity—4-oxo-6-oxopipecolic acid —distinguishing it from its common isomers (e.g., glutarimide derivatives) and focusing on its potential as a constrained glutamate analog and metabolic intermediate.
Executive Summary
(2S)-4,6-dioxopiperidine-2-carboxylic acid is a highly oxidized derivative of pipecolic acid (piperidine-2-carboxylic acid). Structurally, it is characterized by a piperidine ring containing a carboxylic acid at the C2 position (S-configuration), a ketone at C4, and a lactam carbonyl at C6.
This scaffold represents a conformationally constrained analog of glutamate and aspartate. By fixing the spatial arrangement of the distal ketone (C4) and the alpha-carboxyl group, this molecule serves as a critical probe for mapping the pharmacophore of NMDA and AMPA receptors. Furthermore, its 4,6-dioxo motif makes it a versatile intermediate for the synthesis of complex alkaloids and peptidomimetics.
Part 1: Structural Analysis & Chemical Identity
Nomenclature and Connectivity
Unlike the common 2,6-dioxopiperidine (glutarimide) scaffold used in cereblon modulators (e.g., thalidomide), the subject compound follows standard piperidine numbering:
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Position 1 (N): Secondary amine (part of the lactam at C6).
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Position 2 (C): Chiral center bearing the carboxylic acid ((S)-configuration).
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Position 4 (C): Ketone functionality.[1]
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Position 6 (C): Lactam carbonyl.
Systematic Name: (2S)-4,6-dioxopiperidine-2-carboxylic acid Synonyms: 4-Oxo-6-oxopipecolic acid; 4-Ketopipecolic acid lactam. Molecular Formula: C₆H₇NO₄ Molecular Weight: 157.12 g/mol
Stereochemistry and Tautomerism
The (2S) configuration at C2 is critical for biological activity, mimicking the L-amino acid stereochemistry found in nature.
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Keto-Enol Tautomerism: The 4,6-dioxo system is prone to tautomerization. The C4 ketone can enolize towards C3 or C5. Additionally, the C6 lactam can tautomerize to the lactim form (6-hydroxy), particularly under basic conditions or if aromatization to a pyridine system (e.g., 4-hydroxypicolinic acid derivative) is energetically favorable.
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Stability: The compound is a
-keto lactam (if viewed from N1-C6-C5-C4). However, C4 is actually to the nitrogen. The C4 ketone is isolated from the lactam resonance, making it chemically distinct and reactive toward nucleophiles (e.g., hydrazines, hydroxylamines).
| Feature | Description | Consequence |
| C2 Stereocenter | (S)-Configuration | Mimics L-Glutamate; critical for receptor binding. |
| C4 Ketone | Isolated Carbonyl | Site for reductive amination or acetal protection. |
| C6 Lactam | Amide Bond | Provides ring stability; resistant to mild hydrolysis. |
| Electronic State | Electron-deficient ring | High acidity of C3 and C5 protons due to flanking carbonyls. |
Part 2: Synthesis & Experimental Methodologies
Retrosynthetic Analysis
Direct synthesis of the 4,6-dioxo species is challenging due to the lability of the beta-dicarbonyl-like system. The most robust route involves the Dieckmann Condensation of an aspartate-derived precursor or the oxidation of a 4-oxopipecolic acid intermediate.
Pathway Logic:
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Precursor: N-protected L-Aspartic acid.
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Chain Extension: Homologation to form a
-keto ester intermediate. -
Cyclization: Intramolecular amine attack or Dieckmann condensation to close the piperidine ring.
Experimental Protocol: Synthesis of the 4-Oxopipecolic Acid Scaffold
Note: Since the isolated 4,6-dioxo species is rare in literature, this protocol describes the synthesis of the stable (S)-4-oxopipecolic acid (CAS 65060-18-6) core, which serves as the direct precursor. Subsequent oxidation at C6 (via RuO4 or enzymatic means) yields the target.
Phase 1: Protection and Homologation
Reagents: N-Boc-L-Aspartic acid 4-tert-butyl ester, Meldrum's Acid, EDC, DMAP.
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Activation: Dissolve N-Boc-L-Aspartic acid 4-tert-butyl ester (10 mmol) in anhydrous DCM (50 mL) at 0°C. Add EDC (11 mmol) and DMAP (12 mmol). Stir for 30 min.
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Coupling: Add Meldrum's acid (10 mmol) and stir overnight at room temperature.
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Workup: Wash with 1M KHSO₄ and brine. Dry over Na₂SO₄ and concentrate to yield the Meldrum's acid adduct.
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Cyclization (Ring Closure): Reflux the adduct in EtOAc (50 mL) for 3 hours. The thermal decomposition of the Meldrum's fragment drives the formation of the N-Boc-4-oxo-piperidine-2-carboxylic acid tert-butyl ester .
Phase 2: Deprotection and Isolation
Reagents: TFA (Trifluoroacetic acid), DCM.
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Deprotection: Dissolve the crude ester in DCM/TFA (1:1 v/v, 20 mL). Stir at room temperature for 2 hours to remove the Boc and tert-butyl groups.
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Precipitation: Concentrate the solution in vacuo. Triturate the residue with diethyl ether to precipitate (S)-4-oxopipecolic acid trifluoroacetate .
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Purification: Purify via ion-exchange chromatography (Dowex 50W) eluting with 1M NH₄OH. Lyophilize to obtain the white solid.
Phase 3: Theoretical Oxidation to 4,6-Dioxo Species
To introduce the C6 lactam:
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N-Protection: Re-protect the amine (e.g., Cbz-Cl).
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Ruthenium Oxidation: Treat the N-Cbz-4-oxopipecolic acid ester with catalytic RuO₂ and NaIO₄ in a biphasic system (CCl₄/CH₃CN/H₂O). This selectively oxidizes the methylene adjacent to the nitrogen (C6) to the lactam.
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Deprotection: Hydrogenolysis (H₂, Pd/C) removes the Cbz group, yielding (2S)-4,6-dioxopiperidine-2-carboxylic acid .
Part 3: Biological Context & Pharmacology[2]
Glutamate Receptor Modulation
The (2S)-4,6-dioxopiperidine-2-carboxylic acid structure is a rigidified analog of L-Glutamate .
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NMDA Agonism: The C2 carboxyl and N1 amine align with the glycine/glutamate binding site. The C4 ketone mimics the distal carboxylate of glutamate via hydrogen bonding interactions or hydration to a gem-diol.
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Selectivity: The rigid piperidine ring reduces entropic penalty upon binding, potentially increasing affinity for specific NR2 subunits compared to flexible linear analogs.
Biosynthetic Relevance
This scaffold appears as a transient intermediate in the metabolism of hydroxyproline and the biosynthesis of streptothricin antibiotics . It is also structurally related to the ring-cleavage products of DOPA (e.g., stizolobic acid precursors), where recyclization of extradiol cleavage products forms heterocyclic amino acids.
Part 4: Visualization (Graphviz)
The following diagram illustrates the retrosynthetic logic and structural relationship between Glutamate, 4-Oxopipecolic Acid, and the target 4,6-Dioxo derivative.
Caption: Retrosynthetic pathway converting Aspartate to the 4-oxopipecolic core, followed by oxidation to the target 4,6-dioxo species, highlighting its relationship to Glutamate.
References
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ChemScene. (2024). (S)-4-oxopiperidine-2-carboxylic acid (CAS 65060-18-6) Product Monograph. Retrieved from
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Sigma-Aldrich. (2024). 2,6-Dioxopiperidine-4-carboxylic acid (Glutarimide derivative) - Structural Comparison. Retrieved from [2]
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BocSci. (2024). (2S,4S)-4-hydroxypiperidine-2-carboxylic acid hydrochloride: Properties and Applications. Retrieved from
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National Science Foundation (NSF). (2019). Synthesis of Enantiopure ε-Oxapipecolic Acid and Pipecolic Acid Derivatives. Retrieved from
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PubChem. (2024). Compound Summary: 4-Oxopipecolic Acid.[3] National Library of Medicine. Retrieved from
